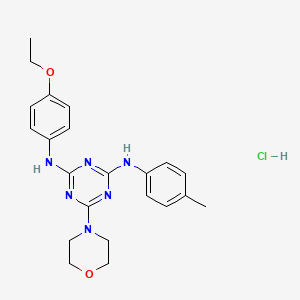

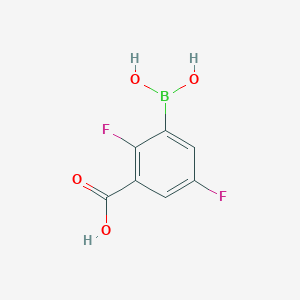

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea (CBHU) is a synthetic compound that has been used in a wide range of scientific research applications. CBHU is a highly versatile compound that has been used in a variety of fields, including biochemistry, physiology, and pharmacology. CBHU has been found to have a wide range of biochemical and physiological effects and is a useful compound for laboratory experiments.

Scientific Research Applications

Carbamoyl-Transfer in Enzyme Reactions

- Carbamoyl-Transfer Reaction in Urease : Studies have demonstrated a carbamoyl-transfer reaction in the urease-catalyzed hydrolysis of urea, supporting the idea that carbamate is the first product in urease-catalyzed hydrolysis of urea (Blakeley et al., 1969).

Biological Activity and Antiproliferative Effects

- Antiproliferative Effects Against Cancer Cell Lines : Novel urea and bis-urea derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. Some derivatives have shown selective activity against breast carcinoma MCF-7 cell lines (Perković et al., 2016).

DNA Interaction

- Binding to DNA : Certain urea derivatives interact with DNA, exhibiting intercalative modes of binding which are more effective in metal derivatives compared to non-metals (Ajloo et al., 2015).

Catalysis and Synthesis

- Catalytic Applications in Synthesis : Urea moieties have been used in the synthesis of various compounds under mild and green conditions, demonstrating potential industrial applications (Zolfigol et al., 2015).

Urea Derivatives in Polymer Chemistry

- Modification of Polymers : Hydroxyalkyl-substituted ureas, such as 3-Carbamoyl-1,1-bis(2-hydroxyethyl)urea, are used in high-molecular-weight compound chemistry, particularly in modifying epoxy and urethane polymers to enhance performance (Ignat’ev et al., 2015).

Urea-Fluoride Interactions

- Hydrogen Bonding with Oxoanions : Urea derivatives interact with various oxoanions in solution, forming complexes that are stabilized through hydrogen bonding. These interactions are significant in understanding the chemical behavior of ureas (Boiocchi et al., 2004).

Translation Inhibition in Cancer Therapy

- Inhibition of Cancer Cell Proliferation : Symmetrical N,N'-diarylureas have been identified as activators of eIF2α kinase, reducing the abundance of certain complexes and inhibiting cancer cell proliferation. This suggests their potential use in anti-cancer therapies (Denoyelle et al., 2012).

Chemical Reactions and Synthesis

- Reactions with Amines : The reactions between amines and urea derivatives can result in the formation of N,N′-disubstituted urea, which has implications in chemical synthesis and industrial applications (Yokoyama & Tai, 1973).

Properties

IUPAC Name |

3-carbamoyl-1,1-bis(2-hydroxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O4/c7-5(12)8-6(13)9(1-3-10)2-4-11/h10-11H,1-4H2,(H3,7,8,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONYYOKKGAQAOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(=O)NC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2864334.png)

![2-[4-(4-Methylpiperazin-1-yl)phenyl]quinoline](/img/structure/B2864346.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2864348.png)